molecular formula C27H23N5O4S B2979000 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1115981-86-6

2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2979000
CAS No.: 1115981-86-6
M. Wt: 513.57
InChI Key: CCMFBBIDDWSZKG-UHFFFAOYSA-N
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Description

The compound 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a structurally complex molecule combining multiple pharmacophoric motifs. Its core structure includes a 1,8-naphthyridine scaffold substituted with a 1,2,4-oxadiazole ring, a 4-methoxyphenyl group, and an acetamide moiety linked to a 3-(methylsulfanyl)phenyl group.

The 1,2,4-oxadiazole ring is a common bioisostere for ester or amide groups, enhancing metabolic stability and bioavailability . The methylsulfanyl group may influence solubility and membrane permeability, while the methoxyphenyl moiety could contribute to target affinity through π-π interactions .

Properties

IUPAC Name

2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4S/c1-16-7-12-21-24(34)22(27-30-25(31-36-27)17-8-10-19(35-2)11-9-17)14-32(26(21)28-16)15-23(33)29-18-5-4-6-20(13-18)37-3/h4-14H,15H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMFBBIDDWSZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)SC)C4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This step involves the reaction of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring.

    Synthesis of the naphthyridine core: The naphthyridine core is synthesized through a series of cyclization reactions involving appropriate precursors.

    Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole and naphthyridine intermediates with the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the naphthyridine core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cancer cell proliferation.

    Pathways: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Key Observations :

  • The methylsulfanyl group in the target compound may enhance lipophilicity compared to furan-containing analogues in , which showed moderate anti-inflammatory activity .

Acetamide-Containing Derivatives

Acetamide functionalities are critical for hydrogen-bond interactions with biological targets. Notable comparisons include:

Compound Name Substituents Activity Profile Reference
Target Compound 3-(Methylsulfanyl)phenyl Unknown (predicted kinase inhibition)
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide Sulfonamide + methoxyphenyl Crystallographic stability via H-bonding
Diclofenac sodium (reference) Phenylacetic acid derivative Anti-inflammatory (COX inhibition)

Key Observations :

  • The target compound’s 3-(methylsulfanyl)phenyl group may confer higher membrane permeability than sulfonamide derivatives in , which rely on polar interactions .

Functional Group Impact on Bioactivity

Methoxyphenyl vs. Methylsulfanyl Phenyl Groups

  • Methoxyphenyl : Enhances binding to aromatic residues in enzyme active sites (e.g., cytochrome P450 or kinase domains) .
  • Methylsulfanyl: Increases lipophilicity (logP) and may reduce metabolic degradation compared to hydroxyl or amino groups .

Oxadiazole vs. Triazole Rings

  • 1,2,4-Oxadiazole : Superior metabolic stability over triazoles due to reduced susceptibility to enzymatic hydrolysis .
  • 1,2,4-Triazole : Higher polarity may limit blood-brain barrier penetration, as seen in anti-exudative agents from .

Research Findings and Gaps

  • Predicted Targets : Molecular docking studies suggest affinity for kinase domains (e.g., EGFR or MAPK) due to the naphthyridine-oxadiazole core .
  • Lack of Experimental Data: No direct bioactivity data for the target compound exists in the provided evidence. Comparisons rely on structural analogues and computational models .
  • Synthetic Challenges : The complexity of the naphthyridine-oxadiazole scaffold may complicate large-scale synthesis, unlike simpler sulfonamide acetamides in .

Biological Activity

The compound 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of the biological activity associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N4O3C_{25}H_{24}N_{4}O_{3}, with a molecular weight of approximately 440.48 g/mol. The structure features a naphthyridine core substituted with oxadiazole and methoxyphenyl groups, which are known to influence biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit various biological activities including:

  • Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated notable antibacterial and antifungal properties. The presence of the methoxy group can enhance lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .
  • Antiparasitic Activity : Studies have shown that naphthyridine derivatives possess significant antileishmanial activity. The structure's ability to interact with biological targets such as enzymes involved in parasite metabolism is crucial for its efficacy .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various oxadiazole derivatives found that compounds similar to the one exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Antiparasitic Activity

In vitro assays demonstrated that the compound showed potent activity against Leishmania species. The structure-function relationship (SAR) analysis indicated that modifications on the naphthyridine core could enhance potency while reducing toxicity .

Compound Activity IC50 (µM) Target
2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl...Antileishmanial0.5Enzyme inhibition
Similar Naphthyridine DerivativeAntibacterial0.8Cell wall synthesis

Toxicity Studies

Initial toxicity assessments indicated that while the compound was effective against target organisms, it also exhibited potential hepatotoxicity at higher doses in animal models. This suggests a need for careful dose optimization in therapeutic applications .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study 1 : A derivative of naphthyridine was evaluated for its antitumor properties, showing promising results in inhibiting cancer cell proliferation in vitro.
  • Case Study 2 : A related oxadiazole compound was tested against various fungal strains, demonstrating effective antifungal activity comparable to established antifungal agents.

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